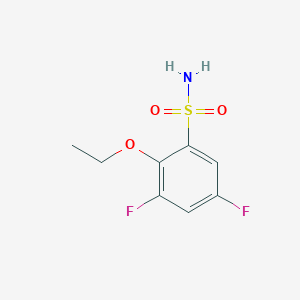![molecular formula C9H15Br B2532860 3-Bromospiro[4.4]nonane CAS No. 2247104-07-8](/img/structure/B2532860.png)
3-Bromospiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related spirocyclic compounds often involves the use of chiral building blocks derived from natural products, such as malic acid, to construct the desired carbon skeletons and functionality patterns. For instance, the bromoepoxide chiral building block has been used to synthesize optically active spiroacetal pheromones, demonstrating the versatility of such precursors in constructing complex spirocyclic structures . Similarly, the synthesis of 3-azabicyclo[3.3.1]nonanes and 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane involves the addition of organometallic reagents to imines and subsequent cyclization steps . These methods could potentially be adapted for the synthesis of 3-Bromospiro[4.4]nonane.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is often elucidated using spectroscopic methods such as UV-Vis, FT-IR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction . For example, the crystal structure of 3-benzyl-1,3-diazaspiro[4.4]nonane-2,4-dione revealed that the cyclopentane ring adopts an envelope conformation, and the crystal packing is governed by hydrogen bonds and various intermolecular interactions . These techniques could be employed to determine the molecular structure of this compound and to understand its conformational preferences.
Chemical Reactions Analysis
Spirocyclic compounds can undergo a variety of chemical reactions, including bromination and dehydrobromination. The bromination of simple spiroketals has been studied, and the resulting bromo derivatives have been characterized, establishing their relative stereochemistries . Dehydrobromination reactions have been shown to be facile for axial monobromides, leading to the formation of alkenes that can be further functionalized . These reactions are relevant to the chemical behavior of this compound and can be used to modify its structure for different applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds, such as lipophilicity, can be estimated by calculating log P values. The structure-property relationship of spirohydantoins has been investigated, providing guidelines for the preparation of new derivatives with potential anticonvulsant activity . The effects of substituents on the absorption spectra of these compounds have been interpreted using the Hammett equation, suggesting that the monomeric form is dominant in solution . These findings can inform the design of this compound derivatives with desired physical and chemical properties for specific applications.
properties
IUPAC Name |
3-bromospiro[4.4]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-8-3-6-9(7-8)4-1-2-5-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFCPQOOXGAMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

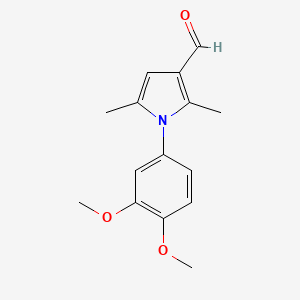
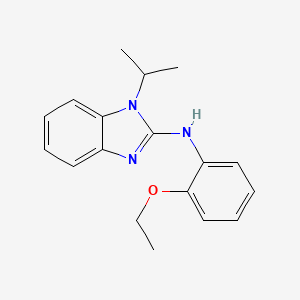
![N-(4-bromophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2532783.png)
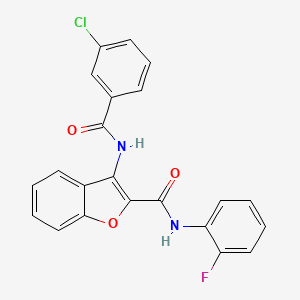
![5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2532787.png)
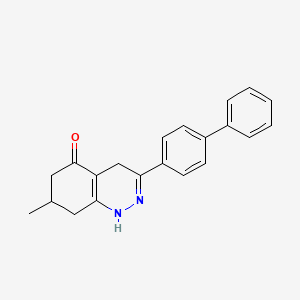
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2532789.png)
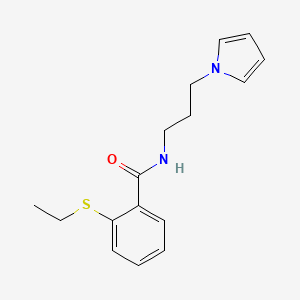
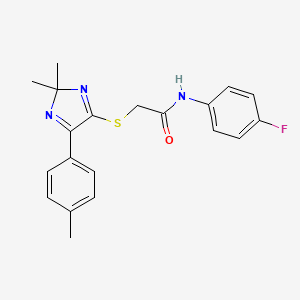
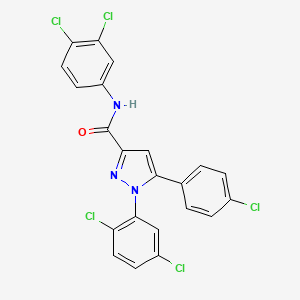

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2532797.png)

